5-Isocyano-pyridine-2,4-diamine
Overview
Description
5-Isocyano-pyridine-2,4-diamine is a heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes an isocyano group attached to a pyridine ring. The presence of both amino and isocyano groups makes it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyano-pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with a suitable isocyanide precursor. One common method is the dehydration of formamides to isocyanides, which can be achieved using various dehydrating agents under controlled conditions . The reaction conditions often require a non-nucleophilic solvent such as tert-butanol to increase the yield and reduce side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Isocyano-pyridine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Dehydrating Agents: Used for converting formamides to isocyanides.
Nucleophiles: Such as amines and alcohols, for substitution reactions.
Catalysts: Nickel or palladium catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, imidazoles, and other heterocyclic compounds .
Scientific Research Applications
5-Isocyano-pyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Isocyano-pyridine-2,4-diamine involves its interaction with various molecular targets, including enzymes and receptors. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyridine: Lacks the isocyano group but shares the amino functionalities.
5-Fluoroimidazo[1,2-a]pyridine: Contains a similar pyridine ring but with different substituents.
Pyrimidine Derivatives: Such as 4,6-diamino-pyrimidine, which have similar biological activities.
Properties
IUPAC Name |
5-isocyanopyridine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-9-5-3-10-6(8)2-4(5)7/h2-3H,(H4,7,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLJNAKSMDDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CN=C(C=C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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